2-(2,2-Difluoroethoxy)phenylboronic acid
Overview
Description
2-(2,2-Difluoroethoxy)phenylboronic acid: is an organoboron compound that features a phenyl ring substituted with a 2,2-difluoroethoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)phenylboronic acid typically involves the following steps:
Formation of 2,2-Difluoroethoxy Iodide: This is achieved by reacting 2,2-difluoroethanol with iodine in the presence of a base.
Coupling with Phenylboronic Acid: The 2,2-difluoroethoxy iodide is then reacted with phenylboronic acid under basic conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluoroethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Typically polar aprotic solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
2-(2,2-Difluoroethoxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: Boronic acids are known to interact with biological molecules such as enzymes, making this compound useful in biochemical research.
Material Science: Used in the development of new materials with specific properties, such as polymers and sensors.
Mechanism of Action
The mechanism by which 2-(2,2-Difluoroethoxy)phenylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis and biochemical applications .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the 2,2-difluoroethoxy group, making it less reactive in certain contexts.
2-(2,2,2-Trifluoroethoxy)phenylboronic Acid: Similar structure but with a trifluoroethoxy group, which can lead to different reactivity and properties.
Uniqueness: 2-(2,2-Difluoroethoxy)phenylboronic acid is unique due to the presence of the 2,2-difluoroethoxy group, which can influence its reactivity and interactions with other molecules, making it particularly useful in specific synthetic and research applications.
Properties
IUPAC Name |
[2-(2,2-difluoroethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4,8,12-13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRHZHWJZSONCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669699 | |
Record name | [2-(2,2-Difluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958452-29-4 | |
Record name | [2-(2,2-Difluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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